REACTION_CXSMILES
|
[CH:1]([N:4]1[C:9]([CH3:10])=[CH:8][C:7](=[O:11])[C:6]([C:12]([OH:14])=[O:13])=[CH:5]1)([CH3:3])[CH3:2].[Br:15]Br.ClCCl>C(O)(=O)C.O>[Br:15][C:8]1[C:7](=[O:11])[C:6]([C:12]([OH:14])=[O:13])=[CH:5][N:4]([CH:1]([CH3:3])[CH3:2])[C:9]=1[CH3:10]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C=C(C(C=C1C)=O)C(=O)O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 d at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
0.76 min (Z002_002)
|
Duration
|
0.76 min
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(C(=CN(C1C)C(C)C)C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |